3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine

Description

Nomenclature, Structural Features, and Classification

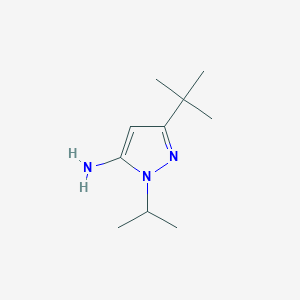

The systematic IUPAC name for this compound is 5-tert-butyl-2-isopropylpyrazol-3-amine , reflecting its substitution pattern on the pyrazole ring. The molecular formula is C₁₀H₁₉N₃ , with a molecular weight of 181.28 g/mol . Its structure consists of a five-membered aromatic pyrazole ring containing two adjacent nitrogen atoms, with a tert-butyl group (-C(CH₃)₃) at the 3-position, an isopropyl group (-CH(CH₃)₂) at the 1-position, and an amine (-NH₂) at the 5-position. The SMILES notation CC(C)N1N=C(C=C1N)C(C)(C)C encodes this arrangement.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 874136-23-9 | |

| Molecular Formula | C₁₀H₁₉N₃ | |

| Molecular Weight | 181.28 g/mol | |

| Boiling Point | Not reported | |

| Storage Conditions | Sealed, dry, 2–8°C |

Classified as a heterocyclic amine , this compound belongs to the pyrazole family, which is renowned for its electron-rich aromatic system and ability to participate in hydrogen bonding and π-π interactions.

Historical Development and Research Context

Pyrazoles were first synthesized in 1883 by Ludwig Knorr during his work on antipyrine, a pioneering synthetic drug. While 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine itself lacks a documented historical timeline, its structural analogs have been integral to advancements in drug discovery. For instance, 5-aminopyrazoles are recognized as precursors for fused heterocycles such as pyrazolo[1,5-a]quinazolines, which exhibit antimicrobial and anticancer properties. Modern synthetic methods, including Rh(III)-catalyzed annulation and Michael-type additions, have expanded access to such derivatives.

Scope and Significance in Heterocyclic Chemistry

The compound’s significance stems from its role as a multifunctional building block . Its amine group enables nucleophilic substitutions, while the tert-butyl and isopropyl substituents enhance steric bulk, influencing regioselectivity in reactions. Applications include:

- Medicinal Chemistry : As a precursor for kinase inhibitors and antimicrobial agents.

- Agrochemicals : In herbicide and pesticide development.

- Materials Science : For synthesizing polymers with tailored thermal stability.

Table 2: Synthetic Methods for Pyrazole Derivatives

The compound’s adaptability in forming fused heterocycles underscores its value in combinatorial chemistry and drug candidate libraries. Future research may explore its utility in asymmetric catalysis and photoluminescent materials, leveraging its rigid aromatic framework.

Properties

IUPAC Name |

5-tert-butyl-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-7(2)13-9(11)6-8(12-13)10(3,4)5/h6-7H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVWGCCYXJIDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672822 | |

| Record name | 3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874136-23-9 | |

| Record name | 3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction:

Specific Preparation of this compound

Starting Materials and Intermediates

- β-Ketonitrile precursor: tert-Butyl cyanoacetate derivatives are commonly used to introduce the tert-butyl group at position 3.

- Hydrazine derivative: Isopropyl hydrazine or substituted hydrazines bearing the isopropyl group at the nitrogen atom are used to install the isopropyl substituent at position 1.

Reaction Conditions

- Solvent: Ethanol or ethanol/CH2Cl2 mixtures.

- Base: Triethylamine or similar organic bases to facilitate condensation.

- Temperature: Reflux conditions (~78°C for ethanol) for several hours (typically 4–12 h).

- Workup: After completion, the reaction mixture is cooled and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Detailed Synthetic Route Example

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Synthesis of β-ketonitrile intermediate from tert-butyl cyanoacetate and appropriate ketone or acid derivatives, often using trifluoroacetic acid (TFA) catalysis | Formation of the key β-ketonitrile intermediate bearing the tert-butyl group |

| 2 | Condensation of β-ketonitrile with isopropyl hydrazine in ethanol under reflux with triethylamine | Cyclization to form the pyrazole ring with isopropyl at N-1 and tert-butyl at C-3 |

| 3 | Isolation and purification by recrystallization or chromatography | Obtain pure this compound |

This approach is supported by Baraldi et al. and others who have demonstrated regioselective synthesis of 5-aminopyrazoles with bulky substituents at position 3.

Alternative Synthetic Approaches

Hydrazine Hydrate Route

Reaction with Aromatic Diazonium Salts

- Coupling of 5-aminopyrazoles with aromatic diazonium salts followed by treatment with hydrazine hydrate can yield substituted 5-amino-4-arylazopyrazoles, which may be further modified to obtain desired derivatives.

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR are used to confirm the substitution pattern and purity.

- High Performance Liquid Chromatography (HPLC): Employed to monitor reaction progress and purity.

- X-ray Crystallography: Used to confirm the molecular structure and conformation of the synthesized compound.

- Recrystallization and Chromatography: Standard purification methods to isolate the target compound in high purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| β-Ketonitrile + Isopropyl Hydrazine Condensation | tert-Butyl cyanoacetate derivatives, isopropyl hydrazine | Reflux in ethanol, triethylamine base | High regioselectivity, versatile | Requires preparation of β-ketonitrile intermediate |

| Hydrazine Hydrate Cyclization | β-Ketonitrile derivatives | Room temp to mild heat, THF or ethanol | Mild conditions, suitable for combinatorial libraries | May require resin-bound intermediates for efficiency |

| Diazonium Salt Coupling + Hydrazine Treatment | 5-Aminopyrazoles, aromatic diazonium salts | Mild conditions, aqueous or organic solvents | Enables further functionalization | Multi-step, more complex |

Research Findings and Notes

- The condensation of β-ketonitriles with substituted hydrazines is the most established and efficient route for synthesizing 5-aminopyrazoles with bulky substituents such as tert-butyl and isopropyl groups.

- Reaction parameters such as solvent choice, temperature, and base presence critically influence yield and regioselectivity.

- The tert-butyl group’s steric bulk at position 3 is well tolerated in these syntheses, allowing for selective formation of the desired pyrazole isomer.

- Purification and characterization confirm the structural integrity and substitution pattern, which is crucial for subsequent applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Agricultural Chemistry

3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine is primarily utilized in the formulation of agrochemicals. Its potential as a herbicide and pesticide has been extensively studied:

| Application | Description |

|---|---|

| Herbicide Development | The compound shows promise in inhibiting specific weed species, contributing to enhanced crop yields. |

| Pesticide Formulation | It aids in developing effective pesticides that target agricultural pests, thereby protecting crops from damage. |

Case studies have demonstrated its effectiveness in field trials, where crops treated with formulations containing this compound exhibited significant growth improvements compared to untreated controls .

Pharmaceutical Development

In the pharmaceutical sector, this compound serves as a crucial building block for synthesizing novel therapeutic agents:

Notable studies have explored its role in developing inhibitors for various enzymes involved in disease progression, showcasing its potential in treating hyperproliferative disorders .

Material Science

The compound's unique properties make it suitable for applications in material science:

Research has indicated that materials derived from this compound demonstrate improved mechanical properties and longevity under stress conditions.

Biochemical Research

In biochemical studies, this compound is investigated for its interactions with biological molecules:

Research findings highlight its effectiveness in modulating enzyme activity, which is critical for developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₁₇N₃ (calculated based on structural analogs)

- Molecular Weight : ~167.25 g/mol (estimated from substituent contributions)

- Synthesis : Typically prepared via condensation of tert-butylhydrazine derivatives with β-ketonitriles or via reductive amination of pyrazole intermediates .

Comparison with Structural Analogs

Substituent Variations and Molecular Characteristics

The table below compares 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine with structurally related pyrazole-5-amines:

Physicochemical and Structural Properties

- Lipophilicity : Bulky substituents like tert-butyl and aryl groups increase hydrophobicity, impacting solubility. For example, the nitrophenyl analog (logP ~2.5) is less soluble in water than the methyl derivative (logP ~1.8) .

- Crystal Structure : The nitrophenyl analog exhibits a planar pyrazole ring with intramolecular hydrogen bonding (N–H⋯O), stabilizing its supramolecular architecture .

Key Research Findings

Steric Effects : The tert-butyl group at the 3-position significantly reduces rotational freedom, enhancing thermal stability in derivatives like the nitrophenyl compound .

Synthetic Efficiency : Reductive amination methods (e.g., solvent-free condensation) for N-methoxybenzyl analogs achieve >80% yields, highlighting operational simplicity .

Spectroscopic Characterization : ¹H-NMR of the naphthyl derivative shows distinct aromatic proton signals at δ 7.51–7.55 ppm, confirming regioselectivity .

Biological Activity

3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in various fields of research, including agricultural chemistry, pharmaceutical development, and material science. Its unique structure contributes to significant biological activities, making it a valuable candidate for further investigation.

The compound's molecular formula is , with a molecular weight of approximately 196.26 g/mol. Its structural characteristics allow it to interact with various biological targets, which is crucial for its functionality in medicinal chemistry.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that pyrazole derivatives can possess antibacterial and antifungal properties. For instance, studies have shown moderate antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL for some derivatives .

- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of specific kinases. In particular, it has shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For example, related compounds have demonstrated effective inhibition of CDK16 with an EC50 value of 33 nM .

- Antiparasitic Activity : The compound has also been evaluated for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Variations in the substituents on the pyrazole ring have been linked to changes in activity levels, indicating that structural modifications can enhance potency against this parasite .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structure. A detailed SAR analysis reveals that:

- Substituent Effects : The presence of bulky groups such as tert-butyl impacts the compound's interaction with biological targets. For instance, modifications to the alkyl chains on the pyrazole ring have been shown to either enhance or diminish activity against various pathogens and enzymes .

Table 1: Structure-Activity Relationship Data

| Compound Variant | Substituent | pEC50 (T. brucei) | Activity Level |

|---|---|---|---|

| Parent Compound | - | 8.5 ± 0.14 | High |

| Variant 3a | Methyl | 6.0 | Moderate |

| Variant 3b | Ethyl | 6.2 | Moderate |

| Variant 3d | tert-butyl | 4.7 | Low |

Case Studies

Several studies have focused on the biological implications of pyrazole derivatives similar to this compound:

- Antimicrobial Evaluation : A study assessed various pyrazole derivatives against bacterial strains and found that modifications significantly affected their antimicrobial efficacy, suggesting potential applications in developing new antibiotics .

- Kinase Inhibition Study : Another investigation into kinase inhibitors revealed that certain pyrazole derivatives could selectively inhibit CDK family members, highlighting their potential as therapeutic agents in cancer treatment .

- Pharmacophore Modeling : Advanced modeling techniques have been employed to predict the binding affinity and interaction dynamics of pyrazole compounds with their targets, aiding in the design of more effective derivatives .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-(tert-Butyl)-1-isopropyl-1H-pyrazol-5-amine, and how can its purity be validated?

Methodological Answer: The compound is typically synthesized via cyclocondensation of β-keto esters or hydrazine derivatives with tert-butyl-substituted nitriles. A multi-step approach involves forming the pyrazole core followed by introducing the isopropyl group via alkylation . Purity validation employs HPLC (≥95% purity threshold) and 1H/13C NMR to confirm structural integrity. For example, tert-butyl protons appear as a singlet at ~1.3 ppm, while the isopropyl group shows a septet (CH) at ~3.9 ppm and doublets (CH3) at ~1.4 ppm .

Advanced Synthesis: Regioselectivity and Optimization

Q. Q2. How can regioselectivity challenges in pyrazole ring formation be addressed during synthesis?

Methodological Answer: Regioselectivity is controlled by steric and electronic factors. Using bulky tert-butyl groups directs substitution to the less hindered position (C3). Computational modeling (DFT) predicts electron density distribution, guiding solvent selection (e.g., ethanol vs. DMF) and temperature optimization (80–100°C). For example, tetrabutylammonium iodide-mediated sulfenylation improves yield (75–85%) by stabilizing intermediates .

Structural and Spectroscopic Characterization

Q. Q3. What advanced techniques resolve ambiguities in distinguishing positional isomers of substituted pyrazolamines?

Methodological Answer: X-ray crystallography (e.g., CCDC data) unambiguously confirms substituent positions. For instance, tert-butyl groups exhibit distinct bond angles (~109.5°) in crystal lattices . 2D NMR (HSQC, HMBC) correlates protons with adjacent carbons, resolving overlaps. For example, HMBC correlations between NH2 and C5 confirm the amine’s position .

Data Contradictions: Biological Activity

Q. Q4. How can conflicting reports about the compound’s antimicrobial activity be reconciled?

Methodological Answer: Contradictions arise from impurities (e.g., unreacted hydrazines) or assay variability. LC-MS identifies impurities (>0.1% threshold). Standardized protocols (CLSI guidelines) ensure consistency in MIC testing. For analogs, fluorophenyl substituents enhance activity (MIC: 2–4 µg/mL) compared to methyl groups (MIC: 8–16 µg/mL), suggesting electronic effects dominate .

Reaction Mechanism and Kinetic Studies

Q. Q5. What mechanistic insights support the nucleophilic substitution in tert-butyl group functionalization?

Methodological Answer: Kinetic studies (e.g., Eyring plots) reveal a two-step mechanism: (1) protonation of the pyrazole nitrogen, increasing electrophilicity at C3, and (2) SN2 attack by nucleophiles (e.g., thiols). Isotopic labeling (D2O) confirms proton transfer rates (k = 0.05 s⁻¹ at 25°C). Computational MD simulations validate transition-state geometries .

Analytical Challenges: Stability and Degradation

Q. Q6. How can hydrolytic degradation of the tert-butyl group be mitigated during storage?

Methodological Answer: Degradation is pH-dependent. Accelerated stability studies (40°C/75% RH) show t90 >6 months at pH 6–7. Buffered solutions (citrate-phosphate, pH 6.5) and inert packaging (argon-filled vials) reduce hydrolysis. LC-MS monitors degradation products (e.g., tert-butanol at m/z 75) .

Computational Modeling for Property Prediction

Q. Q7. Which computational methods predict the compound’s logP and solubility for pharmacokinetic studies?

Methodological Answer: Density Functional Theory (DFT) calculates electrostatic potential surfaces, estimating logP (2.8 ±0.3) via COSMO-RS. Molecular Dynamics (MD) simulates solvation free energy, correlating with experimental solubility (0.5 mg/mL in water). Adjusting substituents (e.g., adding fluorine) improves hydrophilicity (logP: 2.1) .

Safety and Handling Protocols

Q. Q8. What safety measures are critical when handling tert-butyl pyrazolamines in scale-up reactions?

Methodological Answer: PPE (gloves, goggles) is mandatory due to amine reactivity. Ventilated fume hoods limit exposure (TLV: 5 ppm). Waste is neutralized with 10% acetic acid before disposal. FTIR monitors residual solvents (e.g., DMF <50 ppm) .

Advanced Applications: Catalysis and Material Science

Q. Q9. How can this compound serve as a ligand in transition-metal catalysis?

Methodological Answer: The amine and pyrazole N-atoms chelate metals (e.g., Pd, Cu). XAS (X-ray absorption spectroscopy) confirms Pd-N bond lengths (~2.05 Å). Catalytic testing (Suzuki coupling) shows >90% yield with electron-deficient aryl bromides .

Discrepancy Resolution: Spectroscopic Artifacts

Q. Q10. How are NMR splitting patterns misinterpreted, and how can this be corrected?

Methodological Answer: Diastereotopic protons (e.g., isopropyl CH2) may mimic coupling. VT-NMR (variable temperature) collapses splitting at 60°C, confirming equivalence. Deuterated solvents (CDCl3 vs. DMSO-d6) shift peaks, resolving overlaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.